REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:9]C(C)(C)[CH2:5][C:4]([CH3:10])=[CH:3]1.[C:11]([OH:14])(=[O:13])[CH3:12].O=[O+][O-]>O>[O:1]=[C:2]([CH3:9])[CH2:3][C:4]([CH3:10])([CH3:5])[CH2:12][C:11]([OH:14])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
manganous acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
Mn(OAc)2
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
4H2O were charged to the reactor
|
Type
|
CUSTOM
|
Details
|
ozonized in the usual manner at ambient temperature
|
Type
|
CUSTOM
|
Details
|
after about three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was terminated at this point
|
Type
|
ADDITION
|
Details
|
was directly treated under vacuum
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation of the resulting crude product at 0.3 mm Hg
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(CC(=O)O)(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |